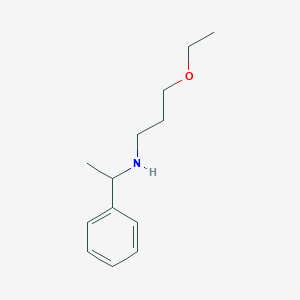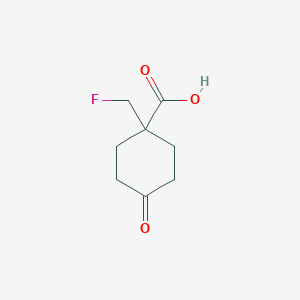
1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid is a fluorinated organic compound with a unique structure that includes a fluoromethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid typically involves the introduction of a fluoromethyl group into a cyclohexane ring. One common method is the fluoromethylation of a cyclohexanone derivative, followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the fluoromethyl group.
Scientific Research Applications
1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ketone and carboxylic acid groups can participate in various biochemical reactions. The pathways involved may include inhibition of specific enzymes or modulation of metabolic processes.
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-oxocyclohexane-1-carboxylic acid
- 1-(Bromomethyl)-4-oxocyclohexane-1-carboxylic acid
- 1-(Hydroxymethyl)-4-oxocyclohexane-1-carboxylic acid
Comparison: 1-(Fluoromethyl)-4-oxocyclohexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and hydroxy analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H11FO3 |
|---|---|
Molecular Weight |
174.17 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11FO3/c9-5-8(7(11)12)3-1-6(10)2-4-8/h1-5H2,(H,11,12) |
InChI Key |
UAQOOENIDMPPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


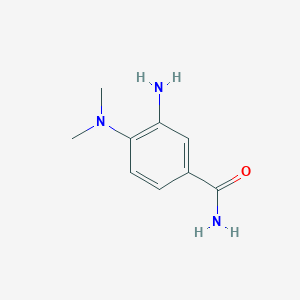
![3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13330170.png)
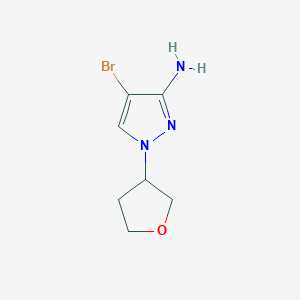
![Methyl 1-formyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13330183.png)
![2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine](/img/structure/B13330196.png)
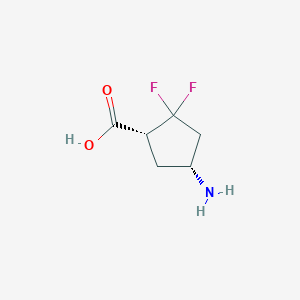
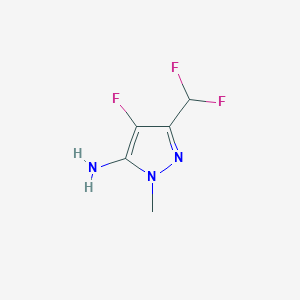
![2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13330208.png)

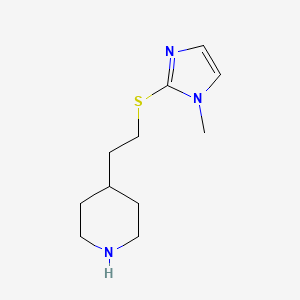
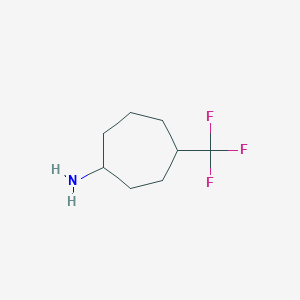
![1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13330241.png)
![tert-Butyl 8-cyano-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13330257.png)
